Comparative Auxin Activity: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid vs. 2-Alkyl-IAAs and IAA
In the Avena coleoptile-section straight-growth test, the half-optimal concentration for auxin activity of 2-ethylindole-3-acetic acid (2-Et-IAA) is approximately 2 × 10⁻⁵ mol L⁻¹. This value is approximately tenfold higher (i.e., ten times less potent) than that for unsubstituted indole-3-acetic acid (IAA) and its derivatives alkylated at positions 4, 5, 6, or 7 [1]. Furthermore, the optimal growth response elicited by 2-Et-IAA is approximately half that observed for 2-methylindole-3-acetic acid (2-Me-IAA) [1]. While the specific activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid has not been directly reported, its 7-ethyl substitution pattern aligns it with the class of compounds exhibiting approximately tenfold reduced potency relative to IAA, a key consideration for experimental design requiring attenuated auxin response.
| Evidence Dimension | Auxin activity half-optimal concentration |
|---|---|
| Target Compound Data | 2 × 10⁻⁵ mol L⁻¹ (2-Et-IAA) |
| Comparator Or Baseline | IAA and derivatives alkylated at positions 4, 5, 6, or 7 |
| Quantified Difference | ~10× higher concentration (i.e., ~10× less potent) |
| Conditions | Avena coleoptile-section straight-growth test |
Why This Matters
Quantifies the expected potency shift for auxin signaling assays, enabling proper dose-response curve design and preventing false negatives when using IAA as a positive control.
- [1] Antolić, S., Dolušić, E., Kožić, E. K., Kojić-Prodić, B., Magnus, V., Ramek, M., & Tomić, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 39(3), 235–252. View Source
